molecular formula C8H7N3O6 B4290941 2-methoxy-4,6-dinitrobenzamide

2-methoxy-4,6-dinitrobenzamide

Cat. No.: B4290941
M. Wt: 241.16 g/mol
InChI Key: ZAMOEFQZCCUBBM-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dinitrobenzamide is a nitro-substituted aromatic compound characterized by a benzamide backbone with methoxy (-OCH₃) and nitro (-NO₂) groups at the 2-, 4-, and 6-positions, respectively. Its molecular formula is C₈H₇N₃O₆, with an average molecular weight of 241.16 g/mol.

Properties

IUPAC Name

2-methoxy-4,6-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c1-17-6-3-4(10(13)14)2-5(11(15)16)7(6)8(9)12/h2-3H,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMOEFQZCCUBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,6-dinitrobenzamide typically involves nitration reactions followed by amide formation. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-4,6-dinitroaniline, which is then converted to 2-methoxy-4,6-dinitrobenzamide through an amide formation reaction .

Industrial Production Methods

Industrial production of 2-methoxy-4,6-dinitrobenzamide may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent amide formation can be achieved using acylating agents such as acetic anhydride or acetyl chloride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4,6-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4,6-dinitrobenzamide involves its interaction with specific molecular targets. For instance, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The nitro groups play a crucial role in its biological activity, as their reduction generates species that can damage cellular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Hydroxy-4,6-dinitrobenzamide
  • Structure : Replaces the 2-methoxy group with a hydroxyl (-OH).
  • Molecular Formula : C₇H₅N₃O₆ (MW: 227.13 g/mol).
  • Key Differences :
    • The hydroxyl group increases acidity (pKa ~8–10) compared to the methoxy derivative, enhancing solubility in basic aqueous solutions.
    • Reduced steric hindrance may improve reactivity in nucleophilic substitution reactions.
  • Applications: Potential use in coordination chemistry or as a chelating agent due to the hydroxyl group’s metal-binding capacity .
2-Amino-4,6-dimethoxybenzamide
  • Structure: Substitutes nitro groups at positions 4 and 6 with methoxy and adds an amino (-NH₂) group at position 2.
  • Molecular Formula : C₉H₁₂N₂O₃ (MW: 196.20 g/mol).
  • Reduced electron-withdrawing effects compared to nitro groups may lower stability under oxidative conditions.
  • Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Substituent Position and Electronic Effects

4,5-Dimethoxy-2-nitrobenzamide
  • Structure : Nitro and methoxy groups at positions 2, 4, and 5 (vs. 2, 4, 6 in the target compound).
  • Key Differences :
    • Altered substitution pattern modifies electronic distribution, reducing resonance stabilization between nitro groups.
    • May exhibit distinct regioselectivity in electrophilic aromatic substitution reactions.
  • Applications : Positional isomerism could influence binding affinity in enzyme inhibition studies .
N-[(1'-Allyl-2'-pyrrolidinyl)methyl]-2-methoxy-4,5-azimidobenzamide
  • Structure : Incorporates an azimido (-N=N-) group and a pyrrolidinyl-allyl side chain.
  • The bulky allyl-pyrrolidinyl moiety improves lipophilicity, favoring blood-brain barrier penetration.
  • Applications : Designed for gastrointestinal therapeutics, highlighting the role of nitro groups as precursors for amine synthesis .
Solubility and Stability
  • 2-Methoxy-4,6-dinitrobenzamide : Nitro groups reduce aqueous solubility but enhance thermal stability. Likely soluble in polar aprotic solvents (e.g., DMSO).
  • 2-Methoxy-4,6-bis(ethylamino)-s-triazine: Ethylamino groups increase solubility in organic solvents and water (logP ~1.5 vs. ~2.8 for the nitro analog) .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
2-Methoxy-4,6-dinitrobenzamide C₈H₇N₃O₆ 241.16 2-OCH₃, 4/6-NO₂ Enzyme inhibition; agrochemicals
2-Hydroxy-4,6-dinitrobenzamide C₇H₅N₃O₆ 227.13 2-OH, 4/6-NO₂ Metal chelation; coordination chemistry
2-Amino-4,6-dimethoxybenzamide C₉H₁₂N₂O₃ 196.20 2-NH₂, 4/6-OCH₃ Drug intermediates; kinase inhibitors
4,5-Dimethoxy-2-nitrobenzamide C₉H₁₀N₂O₅ 226.19 2-NO₂, 4/5-OCH₃ Regioselective synthesis
N-[(1'-Allyl-2'-pyrrolidinyl)methyl]-2-methoxy-4,5-azimidobenzamide C₁₇H₂₁N₅O₂ 335.38 2-OCH₃, 4/5-N=N, allyl-pyrrolidinyl Gastrointestinal therapeutics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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